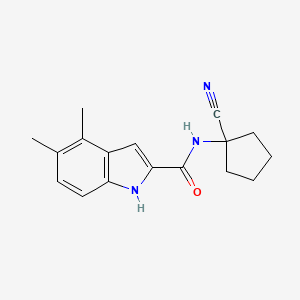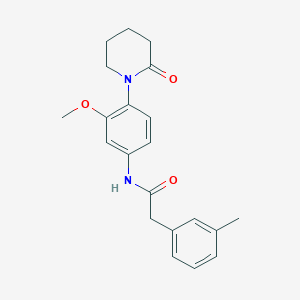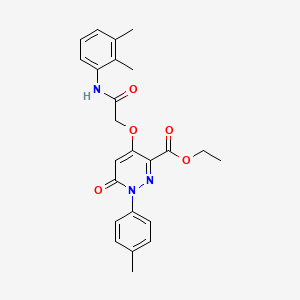![molecular formula C26H24N2O6S B2453249 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 872196-56-0](/img/structure/B2453249.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Fluorescence Properties
Studies have explored the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming crystalline solids and gels when treated with different mineral acids. These compounds, upon interaction with specific hosts, demonstrate enhanced fluorescence emissions, suggesting applications in fluorescence-based assays and imaging technologies. For instance, certain isoquinoline derivatives exhibit stronger fluorescence emissions upon forming host–guest complexes, while their protonated states show varied fluorescence activities, indicating their utility in developing sensitive and selective fluorescence-based sensors or imaging agents (Karmakar, Sarma, & Baruah, 2007).
Antituberculosis Activity
In the quest for new therapeutic agents, isoquinoline derivatives have been synthesized and evaluated for their anti-tuberculosis activity. Compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have shown promising results, indicating the potential of isoquinoline derivatives in developing new antituberculosis drugs. The crystal structures and in vitro activities of these compounds provide a foundation for further exploration in the treatment of tuberculosis (Bai et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Isoquinoline derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like carbonic anhydrase and acetylcholinesterase. These studies have highlighted the potential of such compounds in treating diseases associated with enzyme dysregulation. For example, certain triazole analogues have demonstrated significant inhibitory activities against these enzymes, suggesting their potential in developing treatments for conditions like glaucoma or neurodegenerative diseases (Virk et al., 2018).
Osteoarthritis Treatment
A novel chemical compound targeting matrix metalloprotease-13 has shown promise in early osteoarthritis treatment. By attenuating the expression of matrix-degrading enzymes in cytokine-stimulated chondrosarcoma cells, this compound offers a potential therapeutic approach to mitigate cartilage destruction in osteoarthritis. The compound's ability to modulate key signaling pathways involved in inflammation and cartilage degradation highlights its potential in osteoarthritis research and treatment development (Inagaki et al., 2022).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-13-22-20(14-17)26(30)24(35(31,32)19-11-9-18(33-2)10-12-19)15-28(22)16-25(29)27-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXOUJDEISQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

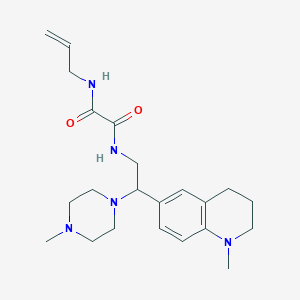
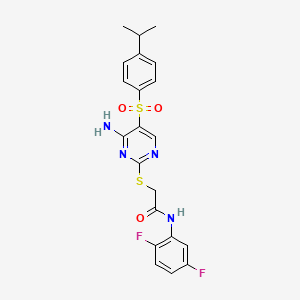
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
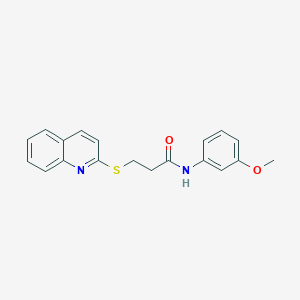
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
